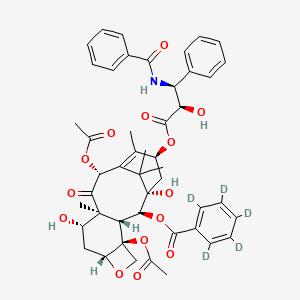
3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether, also known as Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate, is a compound with the molecular formula C22H26O8S and a molecular weight of 450.50 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of 3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether consists of 22 carbon atoms, 26 hydrogen atoms, 8 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
3,3’-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether is a yellow solid . It is soluble in chloroform and ethyl acetate .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "4-ethoxybenzoic acid", "sulfuric acid", "phosphorus pentoxide", "thionyl chloride", "diethyl ether", "sodium hydroxide", "6-bromo-1-hexene", "potassium carbonate" ], "Reaction": [ "Step 1: 4-ethoxybenzoic acid is reacted with sulfuric acid and phosphorus pentoxide to form 4-ethoxybenzenesulfonic acid.", "Step 2: Thionyl chloride is added to the reaction mixture to convert the sulfonic acid group to a sulfonyl chloride group.", "Step 3: Diethyl ether is added to the reaction mixture to form the diethyl ether of 4-ethoxybenzenesulfonyl chloride.", "Step 4: Sodium hydroxide is added to the reaction mixture to hydrolyze the sulfonyl chloride group and form 4-ethoxybenzenesulfonic acid.", "Step 5: 6-bromo-1-hexene is reacted with 4-ethoxybenzenesulfonic acid in the presence of potassium carbonate to form 6-ethoxy-4-(6-hexenyloxy)benzenesulfonic acid.", "Step 6: The sulfonic acid group is converted to a carboxylic acid group by reacting with sodium hydroxide.", "Step 7: The resulting 6-ethoxy-4-(6-hexenyloxy)benzoic acid is reacted with sulfuric acid and phosphorus pentoxide to form 3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether." ] } | |
Numéro CAS |
1391053-18-1 |
Nom du produit |
3,3'-Sulfonyl Bis-6-ethoxybenzoic Acid Diethyl Ether |
Formule moléculaire |
C22H26O8S |
Poids moléculaire |
450.502 |
Nom IUPAC |
ethyl 2-ethoxy-5-(4-ethoxy-3-ethoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C22H26O8S/c1-5-27-19-11-9-15(13-17(19)21(23)29-7-3)31(25,26)16-10-12-20(28-6-2)18(14-16)22(24)30-8-4/h9-14H,5-8H2,1-4H3 |
Clé InChI |
DAMHCCYDUXTGTD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C(=O)OCC)C(=O)OCC |
Synonymes |
Diethyl 3,3’-Sulfonyl Bis-6-ethoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)
![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)




